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Succinimidyl acridine-9-carboxylate

Cat. No.: B8097097
M. Wt: 320.3 g/mol
InChI Key: SDFRXOICZWDVJJ-UHFFFAOYSA-N
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Description

Overview of Acridine (B1665455) Derivatives in Academic Research

Acridine derivatives are a class of nitrogen-containing heterocyclic compounds that have been the subject of extensive academic research due to their unique physicochemical properties. rsc.orgnih.gov The core structure is a planar, tricyclic aromatic ring system that is known for its ability to intercalate, or insert itself, between the base pairs of double-stranded DNA. researchgate.netmorressier.comwiserpub.com This DNA-binding property has made acridine derivatives a cornerstone of study in the development of therapeutic agents. researchgate.netnih.gov

Beyond their interaction with nucleic acids, many acridine derivatives exhibit strong fluorescence, a characteristic that has been widely exploited. This fluorescence enables them to be used as probes and dyes for visualizing biomolecules and monitoring cellular processes. rsc.orgresearchgate.net Researchers have developed a wide array of acridine-based hybrid fluorescent dyes by combining the acridine chromophore with other functional groups to enhance properties like water solubility and biocompatibility for applications in bioimaging and sensing. researchgate.netresearchgate.net The versatility of acridine and its analogues has led to their use in diverse applications, from materials science to medicinal chemistry. rsc.org

Significance of N-Hydroxysuccinimide (NHS) Esters in Bioconjugation Chemistry

N-Hydroxysuccinimide (NHS) esters are highly valued reagents in bioconjugation chemistry, serving as powerful tools for covalently linking molecules. amerigoscientific.comthieme-connect.com Their significance stems from their ability to react efficiently and selectively with primary amine groups (-NH2), which are abundantly found in biological molecules such as the lysine (B10760008) residues and N-termini of proteins and peptides. glenresearch.comnih.govthermofisher.com

The reaction between an NHS ester and a primary amine results in the formation of a highly stable amide bond, releasing N-hydroxysuccinimide as a byproduct. glenresearch.comthermofisher.com This conjugation reaction is typically performed in aqueous solutions at a physiological to slightly alkaline pH (ranging from 7 to 9). glenresearch.comthermofisher.com While the NHS ester can also react with other nucleophiles like hydroxyl (-OH) and sulfhydryl (-SH) groups, the resulting ester and thioester bonds are less stable and can be easily hydrolyzed or displaced by amines. glenresearch.com

The key advantages of using NHS esters in bioconjugation include their relatively high stability for storage, their reactivity in aqueous environments, and the stability of the resulting amide linkage. glenresearch.com These properties have made NHS esters one of the most common and effective tools for labeling proteins, oligonucleotides, and other biomolecules with probes, dyes, or other functional tags. amerigoscientific.comglenresearch.com

Table 1: Reaction Characteristics of NHS Esters

PropertyDescriptionSource(s)
Reactive Group N-Hydroxysuccinimide Ester thieme-connect.com
Target Functional Group Primary Amines (e.g., Lysine side chains, N-terminus of proteins) glenresearch.comnih.govthermofisher.com
Resulting Linkage Stable Amide Bond glenresearch.comthermofisher.com
Optimal pH Range 7.0 - 9.0 glenresearch.comthermofisher.com
Reaction Byproduct N-Hydroxysuccinimide (NHS) thermofisher.com

Role of Succinimidyl Acridine-9-carboxylate as a Reactive Probe in Biochemistry and Molecular Biology

This compound, also known as acridine-9-carboxylic acid N-hydroxysuccinimide ester, integrates the functionalities of both its parent molecules to serve as a reactive fluorescent probe. biotium.com The acridine portion of the molecule provides the fluorescent and DNA-intercalating properties, while the N-hydroxysuccinimide ester provides the chemical handle for covalently attaching the acridine fluorophore to biomolecules. biotium.com

The primary application of this compound is as a pre-column derivatization agent in high-performance liquid chromatography (HPLC) for the sensitive detection of amino acids and other amine-containing compounds. rsc.org By reacting this compound with a sample containing primary amines, the fluorescent acridine tag is attached to these molecules. The resulting fluorescent derivatives can then be easily separated and detected with high sensitivity using a fluorescence detector. rsc.org

This labeling strategy allows for the quantitative analysis of various biomolecules. For instance, conjugates of acridine orange succinimidyl ester can be attached to proteins or peptides. biotium.com These labeled biomolecules can then be used in studies to investigate their interactions with nucleic acids, as the acridine moiety's fluorescence is often enhanced or altered upon binding to DNA or RNA. biotium.com This makes it a useful tool for studying DNA-binding proteins and potentially monitoring the transport of labeled molecules within a cell. biotium.com

Table 2: Properties and Applications of Acridine-Based Probes

Probe CharacteristicDescriptionApplication ExampleSource(s)
Fluorophore AcridineProvides the fluorescent signal for detection.
Reactive Group Succinimidyl EsterEnables covalent attachment to primary amines on biomolecules. biotium.com
Detection Method Fluorescence Detection (e.g., in HPLC)Sensitive quantification of labeled amino acids or peptides. rsc.org
Research Area Bio-analysis, ProteomicsStudying protein-nucleic acid interactions, quantifying amine-containing compounds. biotium.comrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12N2O4 B8097097 Succinimidyl acridine-9-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) acridine-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4/c21-15-9-10-16(22)20(15)24-18(23)17-11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)17/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFRXOICZWDVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=C3C=CC=CC3=NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications of Succinimidyl Acridine 9 Carboxylate

Established Synthetic Routes for Succinimidyl Acridine-9-carboxylate

The synthesis of this compound is a well-defined process that typically begins with the acridine-9-carboxylic acid precursor and can be optimized using modern synthetic techniques.

Synthesis from Acridine-9-carboxylic Acid Precursors

The most common and established pathway to synthesize acridine-based chemiluminescent labels, including the succinimidyl ester, originates from acridine-9-carboxylic acid. chem-soc.sichem-soc.si The general process involves a multi-step sequence designed to first activate the carboxylic acid and then introduce the N-hydroxysuccinimide (NHS) group.

The initial step involves the conversion of acridine-9-carboxylic acid into its more reactive acid chloride derivative. chem-soc.siresearchgate.net This is typically achieved by refluxing the acid with thionyl chloride (SOCl₂). chem-soc.si The excess thionyl chloride is then removed under reduced pressure to yield acridine-9-carbonyl chloride, which is often used immediately in the next step without further purification. researchgate.net

To form the final succinimidyl ester, the acridine-9-carboxylic acid precursor is reacted directly with N-hydroxysuccinimide. nih.gov This condensation reaction requires a coupling agent to facilitate the ester formation. Dicyclohexylcarbodiimide (DCC) is a frequently used reagent for this purpose. nih.gov The reaction combines the acid and NHS, with DCC acting as a dehydrating agent to drive the formation of the succinimidyl ester.

Step Reactants Key Reagents Product
1. Acid ActivationAcridine-9-carboxylic acidThionyl chloride (SOCl₂)Acridine-9-carbonyl chloride
2. EsterificationAcridine-9-carboxylic acid, N-hydroxysuccinimideDicyclohexylcarbodiimide (DCC)This compound

Microwave-Assisted Organic Synthesis Approaches

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry to accelerate reaction rates, increase yields, and improve product purity. While specific documentation on the microwave-assisted synthesis of this compound is not extensively detailed, the principles have been successfully applied to related structures, suggesting its applicability. For instance, microwave irradiation has been effectively used to synthesize various acridine (B1665455) derivatives and N-phenylsuccinimide. nih.govaatbio.com This technique significantly reduces reaction times, often from hours to just a few minutes, by efficiently heating the reaction mixture. aatbio.com For example, the synthesis of certain acridine-acetazolamide conjugates and other heterocyclic compounds has been successfully achieved under microwave irradiation, demonstrating the utility of this method for complex organic syntheses. nih.govgoogle.com This suggests that the conversion of acridine-9-carboxylic acid to its succinimidyl ester could be significantly optimized using a microwave-based protocol. researchgate.net

Derivatization Strategies for Tailored Applications

The basic structure of this compound can be extensively modified to enhance its stability, solubility, and chemiluminescent properties, or to incorporate specific functionalities for bio-conjugation.

Preparation of N-Alkyl Substituted Acridinium (B8443388) Esters

For enhanced chemiluminescence and stability, the acridine nitrogen is typically quaternized to form an acridinium salt. This is a critical modification, as the quaternary nitrogen is essential for the subsequent reaction with hydrogen peroxide that generates light. nih.gov This N-alkylation is a key step in producing the highly sensitive labels used in clinical diagnostics. chem-soc.si

A variety of alkyl groups can be introduced at the N-10 position of the acridine ring, and the choice of substituent significantly impacts the compound's properties. nih.gov For example, novel N-substituted acridinium esters containing methyl, dodecyl, or ω-succinimidyloxycarbonylalkyl groups have been synthesized. nih.govnih.gov The characteristics of the group on the nitrogen atom have been found to affect both the chemiluminescent efficiency and the hydrolytic stability of the esters. nih.gov A newer synthetic strategy involves the introduction of a charge-neutral sulfobetaine (B10348) zwitterion to the acridinium nitrogen, which has been shown to offer significant advantages, including faster emission kinetics and improved stability over the commonly used N-sulfopropyl groups. chem-soc.si

N-Alkyl Substituent Observed Effect Reference
MethylStandard quaternizing group for acridinium formation. nih.gov
DodecylAffects hydrolytic stability and chemiluminescent efficiency. nih.gov
N-sulfopropylImproves aqueous solubility. nih.gov
Sulfobetaine zwitterionFaster emission kinetics, improved stability, lower non-specific binding. chem-soc.si

Introduction of Electron-Donating and Electron-Withdrawing Substituents

Modifying the acridine ring itself with electron-donating or electron-withdrawing groups is another powerful strategy to fine-tune the molecule's properties. The introduction of such substituents can profoundly influence the chemiluminescent characteristics of the resulting esters. nih.gov

For example, the synthesis of 2,7-dibromoacridine-9-carboxylic acid has been used as a common precursor for a range of substituted acridinium esters. nih.gov These dibromo-substituted leaving groups have been found to slightly accelerate the chemiluminescence process. nih.gov In other studies, fluorinated "ponytails" have been incorporated at the C-2 position of the acridinium ring. The presence of these electron-withdrawing fluorous chains caused a slight hypsochromic shift (a shift to a shorter wavelength) in the emission maxima. The strategic placement of such groups allows for the rational design of labels with specific light-emitting properties.

Synthesis of Biotinylated Acridine-9-carboxylate Derivatives

Biotinylation is a crucial modification for applications in bioassays that utilize the high-affinity interaction between biotin (B1667282) and avidin (B1170675) or streptavidin. chem-soc.si An acridinium ester can be conjugated to biotin to create a highly specific and sensitive chemiluminescent probe. nih.gov

The synthesis of a biotinylated acridinium ester has been demonstrated where a linker molecule, such as 1,3-propanediol, is first attached to the acridine-9-carbonyl chloride. chem-soc.si The resulting hydroxyl-terminated ester is then reacted with biotin. While initial attempts using DCC or an NHS-activated biotin ester gave inconsistent results, using carbonyldiimidazole (CDI) as an activator provided excellent yields of the biotinylated acridine ester. chem-soc.si This product is then quaternized, for example with methyl trifluoromethanesulfonate, to yield the final chemiluminescent biotinylated acridinium ester. chem-soc.si

Alternatively, a more direct approach involves the inherent reactivity of an N-hydroxysuccinimide (NHS) ester. This compound is designed to react with primary amines. nih.gov Therefore, a biotin molecule functionalized with a primary amine linker can be directly conjugated to this compound to form a stable amide bond, creating the desired biotinylated label for use in ultrasensitive immunoassays.

Spectroscopic and Photophysical Characterization in Research Contexts

Fluorescence Properties of Acridine-9-carboxylate Derivatives

Acridine-9-carboxylate derivatives are known for their distinct fluorescence properties, which are fundamental to their use as fluorescent labels and probes.

Quantum Yield Studies of Fluorescence

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. For 9-acridinecarboxylic acid and 9-(methoxycarbonyl)acridine, the fluorescence quantum yields have been measured in a range of solvents. acs.org It has been observed that the Φf values for both these compounds increase with the hydrogen-bonding capacity of the solvent. acs.org

In a study of 9-acridinecarboxaldehyde (ACL), the quantum yield in aqueous solution at pH > pKa was found to be approximately 0.015 mol/mol. rsc.org At pH levels significantly below the pKa, the quantum yield for the protonated form (ACLH+) was about twice as high, at 0.029 mol/mol. rsc.org The solvent also plays a significant role; quantum yields were slightly lower in methanol (B129727) and isopropanol (B130326) compared to water, and about 20 times lower in acetone. rsc.org In acetonitrile (B52724), ACL was found to be almost non-photoreactive. rsc.org The quantum yields of acridine (B1665455) orange and proflavine (B1679165) bound to DNA have also been examined, showing a dependence on the nucleotide-to-dye ratio. nih.gov

Fluorescence Lifetime Investigations

Fluorescence lifetime (τf) is the average time a molecule remains in its excited state before returning to the ground state. This property is sensitive to the molecular environment and can provide valuable information for sensor applications. Acridine and its derivatives are known for their significant fluorescence lifetime responses to pH. nih.gov For instance, acridine itself shows a change in lifetime of about 13 ns within a pH range of 5–8. nih.gov

Investigations into acridine derivatives like 9-acridinemethanamine (9-AMA) and acridine-9-carbaldehyde (B184197) (9-ACA) have revealed their potential as fluorescence lifetime-based pH indicators. researchgate.netuib.no 9-AMA exhibits a change in fluorescence lifetime of 11 ns between pH 2 and 5, both in solution and when immobilized. uib.no While the fluorescence lifetime of 9-ACA is not sensitive to pH in buffer solutions, it displays a significant change of 15 ns between pH 3 and 6 when covalently bound to amine-modified silica. nih.govresearchgate.net The fluorescence lifetime of Acridine Red has been found to be significantly longer than that of Pyronin Y and Pyronin B, a difference attributed to the influence of alkyl groups on the rate of internal conversion. nih.gov

Environmental Effects on Fluorescence (e.g., pH, solvent, binding)

The fluorescence of acridine-9-carboxylate derivatives is highly susceptible to environmental factors.

pH: The fluorescence of acridine derivatives is strongly dependent on pH. researchgate.net For 9-acridinecarboxylic acid in near-neutral to slightly acidic solutions, the molecule primarily exists in a zwitterionic form. acs.org In moderately concentrated acid solutions, it forms monoprotonated species. acs.org The emission properties of ester conjugates of 9-methylacridine (B196024) are also highly sensitive to pH. nih.gov The fluorescence lifetime of acridine is particularly responsive to pH changes, making it a valuable indicator for this parameter. nih.gov

Solvent: The solvent environment significantly impacts the fluorescence characteristics of acridine derivatives. The fluorescence quantum yields of 9-ACA and 9-MCA increase as the hydrogen-bonding capacity of the solvent increases. acs.org The photolysis and quantum yield of 9-acridinecarboxaldehyde are also solvent-dependent, with different values observed in water, methanol, isopropanol, and acetone. rsc.org Studies on carbazole (B46965) derivatives, which share structural similarities, have shown a bathochromic shift (a shift to longer wavelengths) in fluorescence emission maxima as solvent polarity increases. nih.gov

Binding: The binding of acridine derivatives to other molecules, such as DNA, can alter their fluorescence properties. The intercalation of acridine-9-methanol and its ester conjugates with DNA has been studied to understand their binding modes. nih.gov The fluorescence quantum yield and lifetime of acridine orange are known to change upon binding to DNA, with the nature of the change depending on the DNA structure (double-stranded vs. single-stranded). caymanchem.comnih.gov

Chemiluminescent Properties of Acridinium (B8443388) Esters

Acridinium esters are renowned for their high chemiluminescence efficiency, making them ideal labels in immunoassays and other detection methods. materwin.comresearchgate.net The light-emitting reaction is typically triggered by alkaline hydrogen peroxide. materwin.comnih.gov

Kinetics of Chemiluminescence Reactions

The kinetics of the chemiluminescence reaction of acridinium esters are a key aspect of their utility. The light emission is generally fast, which is advantageous for high-throughput applications. materwin.cominvitron.com The decomposition of phenyl acridinium-9-carboxylate has been monitored using electrogenerated chemiluminescence in a flow system. nih.gov The formation of a pseudobase from the acridinium ester is described by the rate equation: rate = k'1[AE] + k''1[AE][OH-]^0.5, with k'1 = 0.020 ± 0.006 s-1 and k''1 = 2.1 ± 0.8 (L/mol)^-0.5 s-1. nih.gov The subsequent irreversible decomposition of the pseudobase follows the rate equation: rate = k'2[AE][OH-], where k'2 = 20.1 ± 3.8 (L/mol·s). nih.gov

The structure of the acridinium ester influences the reaction kinetics. For example, 2,5-dimethylphenyl acridinium esters exhibit slow light emission (a "glow"), whereas 2,6-dinitrophenyl and 2,6-bis(trifluoromethyl)phenyl esters show rapid light emission (a "flash"). cardiff.ac.uk This difference is attributed to the ease with which the leaving group is expelled to form the key dioxetanone intermediate. cardiff.ac.uk The introduction of certain structural features, such as electron-donating, hydrophilic alkoxy groups at the C-2 and C-7 positions of the acridinium ring, can increase light output. materwin.com The presence of a surfactant can also accelerate the emission kinetics. rsc.org Two new classes of chemiluminescent labels, acridinium-9-thiocarboxylates and acridinium-9-(N-sulphonyl)carboxamides, have been shown to have higher light yields and faster emission kinetics compared to the standard acridinium carboxylate. nih.gov

Data Tables

Table 1: Rate Constants for the Decomposition of Phenyl Acridinium-9-Carboxylate

Reaction StepRate EquationRate Constant
Pseudobase Formationrate = k'1[AE] + k''1[AE][OH-]^0.5k'1 = 0.020 ± 0.006 s⁻¹k''1 = 2.1 ± 0.8 (L/mol)⁻⁰·⁵ s⁻¹
Pseudobase Decompositionrate = k'2[AE][OH-]k'2 = 20.1 ± 3.8 L/mol·s

Data from reference nih.gov.

Table 2: Quantum Yields of 9-Acridinecarboxaldehyde (ACL) in Different Environments

EnvironmentQuantum Yield (mol/mol)
Aqueous Solution (pH > pKa)0.015 ± 0.003
Aqueous Solution (pH << pKa)0.029
MethanolSlightly lower than water
IsopropanolSlightly lower than water
Acetone~20 times lower than water
AcetonitrilePractically photostable

Data from reference rsc.org.

Table 3: Fluorescence Lifetime Changes of Acridine Derivatives with pH

CompoundpH RangeFluorescence Lifetime Change (ns)Conditions
Acridine5 - 8~13
9-Acridinemethanamine (9-AMA)2 - 511In solution and immobilized
Acridine-9-carbaldehyde (9-ACA)3 - 615Covalently bound to amine-modified silica

Data from references nih.govresearchgate.netuib.no.

Other Spectroscopic Techniques in Elucidating Structure-Property Relationships

Beyond chemiluminescence, a suite of spectroscopic techniques is indispensable for the complete characterization of Succinimidyl acridine-9-carboxylate, confirming its structure and purity, which are essential for its reliable performance as a labeling reagent.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the various components of its structure.

The ester linkage would exhibit a strong carbonyl (C=O) stretching vibration, typically in the range of 1735-1750 cm⁻¹. The succinimidyl ester moiety itself has two carbonyl groups, which would also produce strong absorption bands, often observed at higher frequencies, around 1770 cm⁻¹ and 1740 cm⁻¹. The aromatic acridine ring would show characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)Significance
Ester C=O 1735 - 1750Confirms the presence of the carboxylate ester linkage. cardiff.ac.uk
Succinimidyl C=O ~1770 and ~1740Characteristic of the N-hydroxysuccinimide ester, crucial for labeling reactions. cardiff.ac.uk
Aromatic C=C 1450 - 1600Indicates the presence of the acridine ring system.
Aromatic C-H > 3000Confirms the aromatic nature of the acridine core.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the precise determination of the molecular structure.

For this compound, the ¹H NMR spectrum would display distinct signals for the protons of the acridine ring, typically in the downfield region (δ 7.5-9.0 ppm), due to the deshielding effect of the aromatic system. The four protons of the succinimidyl ring would be expected to appear as a singlet at around δ 2.8-2.9 ppm.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing signals for all the carbon atoms in the molecule. The carbonyl carbons of the ester and succinimidyl groups would be found in the downfield region (δ 160-175 ppm). The carbon atoms of the acridine ring would resonate in the aromatic region (δ 120-150 ppm).

Interactive Data Table: Expected NMR Chemical Shifts (δ, ppm) for this compound

NucleusStructural MoietyExpected Chemical Shift Range (ppm)Significance
¹H Acridine Ring Protons7.5 - 9.0Confirms the presence and substitution pattern of the acridine core. cardiff.ac.uknih.gov
¹H Succinimidyl Protons~2.8 - 2.9 (singlet)Characteristic signal for the N-hydroxysuccinimide ring. chemicalbook.com
¹³C Ester and Succinimidyl Carbonyls160 - 175Identifies the carbonyl carbons of the reactive ester group. cardiff.ac.ukchemicalbook.com
¹³C Acridine Ring Carbons120 - 150Confirms the carbon framework of the acridine system. cardiff.ac.uknih.gov

Mass Spectrometry (MS) in Compound Identification and Characterization

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, techniques such as Electrospray Ionization (ESI) would be employed to generate ions for mass analysis.

The mass spectrum would be expected to show a prominent peak corresponding to the molecular ion ([M]+) or a protonated molecule ([M+H]+), confirming the molecular weight of the compound. Fragmentation analysis (MS/MS) would reveal characteristic losses, such as the succinimidyl group or carbon dioxide, further corroborating the proposed structure. For example, in related acridinium esters, fragmentation often involves the loss of the leaving group from the 9-position of the acridine ring. cardiff.ac.uk

Interactive Data Table: Expected Mass Spectrometry Data for this compound

Ionization TechniqueExpected ObservationSignificance
ESI-MS Peak corresponding to [M+H]⁺ or [M+Na]⁺Confirms the molecular weight of the compound. cardiff.ac.uk
MS/MS Fragmentation corresponding to loss of the succinimidyl ester groupProvides structural confirmation of the linkage at the 9-position. cardiff.ac.uk
MS/MS Fragmentation of the acridine coreCharacteristic fragmentation pattern of the acridine ring system. nih.gov

Applications in Bioconjugation and Biomolecular Labeling Technologies

Mechanisms of Amide Bond Formation with Primary Amines

The primary application of succinimidyl acridine-9-carboxylate in bioconjugation relies on the reactivity of its N-hydroxysuccinimide (NHS) ester group toward primary amines. This reaction forms a stable amide bond, covalently linking the acridine (B1665455) fluorophore to the target molecule.

The mechanism involves a nucleophilic acyl substitution. The primary amine (R-NH₂), present on biomolecules such as the side chain of lysine (B10760008) residues or at the N-terminus of proteins, acts as a nucleophile. thermofisher.com It attacks the electrophilic carbonyl carbon of the succinimidyl ester. This leads to the formation of a tetrahedral intermediate. Subsequently, the N-hydroxysuccinimide moiety is eliminated as a leaving group, resulting in the formation of a stable amide linkage between the acridine-9-carboxylic acid and the amine-containing molecule. bio-rad.com

This labeling reaction is typically performed in a buffer with a slightly alkaline pH, commonly between 8.3 and 9.0. bio-rad.comglenresearch.com At this pH, the primary amino groups are sufficiently deprotonated and thus more nucleophilic, facilitating the reaction. The reaction is generally carried out at room temperature for about an hour. bio-rad.com The efficiency of the conjugation can be influenced by factors such as protein concentration, with higher concentrations often leading to greater labeling efficiency. thermofisher.com

Selective Labeling of Biomolecules

The reactivity of the succinimidyl ester group allows for the selective labeling of various classes of biomolecules that possess primary amines.

Conjugation with Proteins and Peptides

This compound is used for the fluorescent labeling of proteins and peptides. biotium.com The reaction targets the primary amino groups found on the ε-amino group of lysine residues and the N-terminal α-amino group. thermofisher.com This process creates a stable conjugate where the acridine dye is covalently attached to the protein or peptide, allowing for its visualization and tracking.

The general protocol for labeling proteins, such as IgG antibodies, involves dissolving the succinimidyl ester dye in an organic solvent like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) and adding it to the protein solution in a suitable buffer. bio-rad.com Following the reaction, the unconjugated dye is typically removed through purification methods like size-exclusion chromatography. thermofisher.com This method has been applied in the solid-phase synthesis of acridine-peptide conjugates, which can be used to generate libraries for screening nucleic acid ligands. nih.gov

Labeling of Nucleic Acids (DNA, RNA)

While the acridine moiety is known to intercalate into the double helix of DNA, this compound is used to covalently label nucleic acids that have been modified to contain a primary amine group. bio-rad.combiotium.com The most common method for this is the reaction between an amino-modified oligonucleotide and the activated NHS ester. glenresearch.com This reaction forms a stable amide bond, attaching the acridine dye to the nucleic acid. glenresearch.com

This approach is useful for producing fluorescently labeled DNA and RNA probes for various molecular biology applications. The resulting conjugates, where the acridine dye is attached to a biomolecule, can then be used to study interactions with nucleic acids, as the acridine part can complex with them, leading to a fluorescent signal. biotium.com This can be potentially useful for monitoring the transport of the conjugated biomolecule into the nucleus. biotium.com

Affinity to F-actin for Cytoskeletal Probing

The available research does not indicate a direct affinity of this compound for F-actin or its use as a probe for the cytoskeleton. The standard method for visualizing F-actin in fixed cells involves the use of phalloidin, a bicyclic peptide from the Amanita phalloides mushroom, which is conjugated to a fluorophore. thermofisher.combio-rad.comnih.gov Other reagents used for imaging the actin cytoskeleton include actin-specific antibodies or genetically encoded probes like Lifeact. nih.govnih.gov

Development of Fluorescent Probes

The inherent fluorescence of the acridine ring system makes this compound a useful reagent for developing fluorescent probes. Once conjugated to a target molecule, the probe allows for its detection and tracking.

Visualization and Tracking in Cellular Systems (e.g., fluorescence microscopy)

Conjugates derived from this compound can be employed in cellular imaging studies using techniques like fluorescence microscopy. After labeling a specific biomolecule, the resulting fluorescent conjugate can be introduced into cellular systems to visualize its localization and dynamics.

Studies on structurally similar acridine drugs have demonstrated their accumulation within cells, which can be visualized by advanced imaging techniques. researchgate.net For instance, the distribution of acridine derivatives within individual cells can be mapped, revealing concentration-dependent accumulation in specific subcellular compartments. researchgate.net This principle underpins the use of acridine-labeled biomolecules for tracking their cellular uptake and trafficking. For example, a protein labeled with an acridine dye could potentially be monitored as it is transported into the cell nucleus. biotium.com

Compound Information

Use in Flow Cytometry Assays

While the succinimidyl ester functional group is a well-established tool for covalently labeling intracellular and surface proteins for analysis by flow cytometry, the specific use of this compound for this purpose is not prominently documented in scientific literature. Flow cytometry relies on the detection of fluorescence emitted from fluorophores excited by a laser. In contrast, the utility of this compound is derived from the chemiluminescent properties of the acridinium (B8443388) ester it forms after conjugation. bertin-bioreagent.comcaymanchem.com This resulting acridinium label emits light following a chemical reaction, a principle that is the foundation of chemiluminescence immunoassays rather than fluorescence-based flow cytometry. bertin-bioreagent.comcaymanchem.com Functional probes used in flow cytometry are typically fluorescent dyes that indicate a biological state, such as cell viability or apoptosis, through changes in fluorescence. fluorofinder.com

Development of Chemiluminescent Labels for Detection Assays

This compound is a precursor to acridinium ester chemiluminescent labels, which are pivotal in modern clinical diagnostics. caymanchem.comresearchgate.net These labels are highly regarded in chemiluminescence immunoassay (CLIA) technology due to their remarkable detection sensitivity. fluorofinder.comnih.gov The development of these labels has provided a robust alternative to radioactive isotopes, offering superior stability, labeling specificity, and sensitivity. thermofisher.com

The core of this technology lies in the acridinium ester's ability to produce intense, short-lived light emission when triggered by alkaline hydrogen peroxide. nih.govnih.gov This reaction does not require enzymatic catalysts, which simplifies the assay procedure and minimizes background interference, leading to a high signal-to-noise ratio. nih.gov The resulting light emission is typically complete within 1 to 5 seconds, facilitating high-throughput analysis. nih.gov The N-hydroxysuccinimide (NHS) ester moiety of the parent compound allows for straightforward and spontaneous reaction with primary and secondary amine groups on proteins, nucleic acids, and other biomolecules, forming stable covalent bonds. caymanchem.comnih.govnih.gov

Researchers have synthesized various derivatives to enhance performance, such as modifying the acridine ring or the phenol (B47542) leaving group to optimize light output and stability for use in automated immunoassay systems. nih.govrsc.org

Table 1: Key Properties of Acridinium Ester Labels for Detection Assays

Property Description Source(s)
Detection Principle Chemiluminescence triggered by alkaline peroxide. nih.govnih.gov
Sensitivity High, with detection limits in the attomole (10⁻¹⁸ mol) range. nih.gov
Kinetics Rapid light emission, typically lasting 1-5 seconds. nih.gov
Conjugation Succinimidyl ester group allows for easy labeling of proteins and nucleic acids. caymanchem.comnih.govnih.gov
Signal-to-Noise Ratio High due to low background luminescence. nih.gov

| Versatility | Used in a wide range of immunoassays and nucleic acid assays. | bertin-bioreagent.comnih.gov |

Application in Nucleic Acid Probe-Based Systems

The unique properties of acridinium esters make them ideal labels for nucleic acid probes. nih.govthermofisher.com They can be covalently attached to oligonucleotide probes without significantly affecting the hybridization process or the stability of the resulting duplex. thermofisher.comfrontiersin.org The small size of the acridinium label is advantageous as it minimizes steric hindrance during hybridization. nih.gov

Acridinium ester-labeled probes offer high sensitivity in detecting specific DNA or RNA sequences. nih.gov The direct chemiluminescence reaction simplifies the detection process, as it does not require the addition of enzyme substrates or enhancers. thermofisher.com This direct detection format is a key feature of technologies like the Hybridization Protection Assay (HPA). Furthermore, novel acridinium esters have been developed that allow the chemiluminescent reaction to be initiated under conditions compatible with maintaining the integrity of nucleic acid hybrids.

Integration into Hybridization Protection Assays (HPA)

The Hybridization Protection Assay (HPA) is a homogeneous detection method that heavily relies on probes labeled with chemiluminescent acridinium esters. A key principle of HPA is the differential hydrolysis of the acridinium ester label. When the labeled nucleic acid probe is unhybridized (in a single-stranded state), the ester bond is susceptible to hydrolysis, rendering it non-chemiluminescent. nih.gov However, when the probe hybridizes to its target nucleic acid sequence, the label is protected within the duplex structure, and its ability to produce light is preserved. nih.gov

This mechanism allows for the differentiation of hybridized from unhybridized probes without the need for physical separation steps, making the assay rapid and homogeneous. By adding a hydrolysis agent, the signal from unhybridized probes is quenched, and only the signal from the protected, hybridized probes is measured. This technology is sensitive enough to detect single-base mismatches, insertions, and deletions.

Homogeneous Assay Formats for Simultaneous Detection of Multiple Targets

The development of various acridinium ester derivatives with distinct chemiluminescent properties has enabled the creation of homogeneous assay formats for detecting multiple targets simultaneously in a single sample. frontiersin.org By synthesizing acridinium esters with different substituents on the acridine or phenyl ring, researchers have created labels that differ in their light emission kinetics, hydrolysis rates, or emission spectra. rsc.orgfrontiersin.org

These distinguishable properties allow for the simultaneous quantification of two or more analytes. For example, probes labeled with different acridinium ester derivatives can be used in a single reaction. The light signals can then be resolved based on the timing of their emission (kinetic resolution) or their wavelength, allowing for multiplex detection. frontiersin.org This capability is highly valuable in clinical diagnostics and genetic screening, where analyzing multiple targets in a single test can save time and resources. frontiersin.org

Immunoassays for Clinical Diagnostics

The most widespread application of this compound derivatives is in chemiluminescent immunoassays (CLIA) for clinical diagnostics. bertin-bioreagent.comfluorofinder.comnih.gov The high sensitivity of acridinium ester labels allows for the detection of analytes at very low concentrations, which is crucial for diagnosing and monitoring a wide range of conditions. bertin-bioreagent.comnih.gov These assays are used to measure hormones, tumor markers, cardiac markers, and infectious disease agents. bertin-bioreagent.com

Acridinium ester-labeled antibodies are central to many automated, high-throughput immunoassay systems. caymanchem.comnih.gov The technology is versatile and can be applied to both competitive assays for small molecules and sandwich assays for larger analytes. nih.gov For instance, research has shown that modifying the structure of acridinium esters, such as by adding electron-donating groups, can increase light output and improve the sensitivity of immunoassays for analytes like thyrotropin (TSH) and theophylline. caymanchem.comnih.gov The stability and rapid light emission of these labels contribute to the speed and reliability of automated clinical analyzers. nih.govnih.gov

Table 2: Examples of Acridinium Ester Applications in Clinical Immunoassays

Analyte Detected Assay Type Significance Source(s)
Human alpha 1-fetoprotein Two-site immunochemiluminometric assay Cancer marker detection with high sensitivity. nih.gov
Thyrotropin (TSH) Sandwich immunoassay Thyroid function testing with enhanced sensitivity. caymanchem.comnih.gov
Theophylline Competitive immunoassay Therapeutic drug monitoring. nih.gov
Human Epididymis Protein 4 (HE4) Sandwich-type CLIA Ovarian cancer marker detection. frontiersin.org

| Antigens/Antibodies | General immunoassay | Broad application in detecting various disease markers. | bertin-bioreagent.comfluorofinder.com |

Analytical Methodologies and Probe Development

Pre-Column Fluorescence Derivatization in Chromatography

Pre-column derivatization is a strategy employed in chromatography to enhance the detectability of analytes that lack a suitable chromophore or fluorophore for sensitive detection. Succinimidyl acridine-9-carboxylate is designed for this purpose, reacting with amino groups to form a stable, highly fluorescent derivative that can be readily detected.

Derivatization of Amino Acids and Oligopeptides

This compound reacts with the primary and secondary amine groups of amino acids and the N-terminal amino group of oligopeptides. The reaction involves the nucleophilic attack of the amino group on the ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This process imparts the fluorescent properties of the acridine (B1665455) moiety to the analyte of interest.

While direct studies on this compound are limited, the principles of its application can be inferred from similar N-hydroxysuccinimide ester-based fluorescent reagents. For instance, N-hydroxysuccinimidyl-fluorescein-O-acetate has been successfully used for the derivatization of both amino acids and oligopeptides, demonstrating the feasibility of this approach for peptide analysis. nih.gov The resulting fluorescently tagged molecules can then be separated and quantified using high-performance liquid chromatography (HPLC). The characterization of proteins and peptides, such as beta-lactoglobulin and tryptic fragments of enzymes, has been achieved with high sensitivity using pre-column derivatization with reagents like o-phthalaldehyde (B127526) and 9-fluorenylmethyl chloroformate, highlighting the power of this general methodology. nih.gov

Optimization of Derivatization Conditions

The efficiency of the derivatization reaction is critical for accurate quantification. Several factors influence the reaction between this compound and amino-containing analytes. Based on general knowledge of similar derivatization reactions, the following parameters are key to optimize:

pH: The reaction is typically carried out in a slightly alkaline buffer (pH 8-9) to ensure the amino group is in its nucleophilic, unprotonated state.

Reagent Concentration: A molar excess of the derivatizing reagent is used to drive the reaction to completion.

Reaction Time and Temperature: The reaction is generally rapid, often completing within minutes at room temperature.

Solvent: The choice of solvent is important to ensure the solubility of both the analyte and the reagent. Acetonitrile (B52724) is often used in conjunction with aqueous buffers.

An analogous reagent, 9-isothiocyanatoacridine, is used for derivatizing amino acids by adding it dissolved in dry acetonitrile to a buffered amino acid solution. nih.gov This approach avoids the need for subsequent extraction of excess reagent, simplifying the sample preparation process. nih.gov

ParameterTypical ConditionRationale
pH 8.0 - 9.0Ensures the amino group is deprotonated and thus more nucleophilic.
Reagent Molar ExcessDrives the reaction to completion for accurate quantification.
Temperature Room TemperatureSufficient for a rapid reaction without causing degradation.
Solvent Acetonitrile/Aqueous BufferProvides a suitable environment for both polar and non-polar reactants.

Table 1: General Optimized Conditions for Derivatization with Amino-Reactive Reagents

High-Performance Liquid Chromatography (HPLC) Applications

The primary application of this compound derivatization is in conjunction with reversed-phase high-performance liquid chromatography (RP-HPLC). The fluorescent derivatives of amino acids and peptides can be separated on a C18 column and detected with high sensitivity using a fluorescence detector.

The use of a related compound, 9-isothiocyanatoacridine, for the HPLC analysis of amino acids in protein hydrolysates has been demonstrated. nih.gov The resulting N-(9-acridinylthiocarbamoyl)amino acids were separated using a single isocratic HPLC method with UV detection at 280 nm. nih.gov This highlights the potential for developing robust and reproducible HPLC methods for amino acids derivatized with acridine-based reagents. The separation of derivatized amino acids is typically achieved using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile.

Capillary Electrophoresis (CE) Applications

Capillary electrophoresis (CE) is another powerful separation technique that can be coupled with fluorescent derivatization. CE offers advantages such as high separation efficiency, short analysis times, and low sample and reagent consumption. creative-proteomics.com Amino acids derivatized with a fluorescent tag like this compound can be analyzed by CE with laser-induced fluorescence (LIF) detection, which provides exceptionally low detection limits.

In-capillary derivatization techniques have been developed where the derivatization reaction occurs directly within the capillary, simplifying the workflow and minimizing sample handling. nih.govnih.gov This approach has been successfully applied to the analysis of amino acids, peptides, and other amines using various derivatizing reagents. nih.govnih.gov While specific applications with this compound are not widely reported, the principles of CE-LIF analysis of fluorescently labeled amino acids are well-established. creative-proteomics.com The separation in CE is based on the charge-to-size ratio of the analytes, and the derivatization can alter the electrophoretic mobility of the amino acids, which needs to be considered during method development.

Development of Novel Derivatizing Reagents

The quest for improved analytical methods continually drives the development of new derivatizing reagents with enhanced properties. The acridine scaffold of this compound serves as a valuable starting point for designing novel probes.

Comparison with Existing Fluorescent Reagents

This compound belongs to the family of acridine-based fluorescent labeling reagents. Its utility and performance are best understood in comparison to other reagents used for similar applications, such as the derivatization of primary amines in biomolecules for analytical detection. The acridine core provides the essential fluorophore, while the succinimidyl ester group allows for covalent attachment to amine-containing analytes.

Other reagents based on different fluorophores are commonly used, each with distinct advantages and disadvantages. For instance, 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate (6-AQC) is a well-established reagent for amino acid analysis. In comparison, some acridone-based reagents have been shown to offer milder and faster derivatization conditions. researchgate.net For example, the reagent 2-(9-acridone)-ethyl chloroformate allows for derivatization to be completed in 5 minutes at 40°C, whereas 6-AQC requires 15 minutes at 55°C. researchgate.net

The spectral properties of the resulting derivatives are a critical point of comparison. Acridine derivatives typically exhibit distinct excitation and emission maxima. For example, derivatives of acridone-N-acetyl chloride show an emission maximum at 430 nm when excited at 404 nm. researchgate.net Another related compound, AO (acridine orange) succinimidyl ester, can be conjugated to biomolecules with primary amines, and the resulting conjugates complex with nucleic acids, exhibiting excitation/emission maxima of 500/526 nm. biotium.com This is different from reagents like FMOC (Fluorenylmethyloxycarbonyl chloride), whose derivatives can have lower fluorescence intensity compared to some acridine-based derivatives. researchgate.net

The table below provides a comparison of spectral properties for derivatives of various fluorescent labeling reagents.

Reagent/DerivativeExcitation Max (λex)Emission Max (λem)Source
2-(9-acridone)-ethyl chloroformate (AEC-Cl) Derivatives268 nm438 nm researchgate.net
Acridone-N-acetyl chloride (ARC-Cl) Derivatives404 nm430 nm researchgate.net
Carbazole-9-acetyl chloride (CRA-Cl) Derivatives335 nm360 nm researchgate.net
Carbazole-9-propionyl chloride (CRP-Cl) Derivatives340 nm365 nm researchgate.net
AO (Acridine Orange) Succinimidyl Ester-DNA Complex500 nm526 nm biotium.com
Cou151 DSC Derivatives355 nm486 nm researchgate.net

Quantification and Detection Limits in Analytical Systems

The effectiveness of a fluorescent label like this compound in analytical chemistry is largely determined by its ability to enable sensitive quantification of target analytes. The strong fluorescence associated with the acridine moiety allows for low detection limits, which is crucial for analyzing samples with trace amounts of substances.

In high-performance liquid chromatography (HPLC) with fluorescence detection (FLD), acridine-based derivatizing agents have demonstrated excellent performance. For instance, when using the novel fluorescent labeling reagent 2-(9-acridone)-ethyl chloroformate for the analysis of amino acids, the resulting derivatives showed excellent stability and fluorescence properties. researchgate.net This method achieved detection limits, calculated at a signal-to-noise ratio of 3, ranging from 7.2 femtomoles (fmol) for Tryptophan to 8.4 fmol for Cystine. researchgate.net Furthermore, the analysis displayed excellent linear responses, with correlation coefficients greater than 0.9994. researchgate.net

The limits of quantitation (LOQ) for amino acids derivatized with another reagent, Cou151 DSC, were found to be 1.1 to 30.0 times lower than those obtained with the widely used 6-AQC reagent, indicating a significant improvement in sensitivity. researchgate.net The development of such sensitive methods is essential for applications in various fields, including the analysis of free amino acids in complex matrices like honey samples. researchgate.net

The table below summarizes the detection limits achieved for various amino acid derivatives using an acridine-based labeling reagent in an HPLC-FLD system.

Amino Acid DerivativeDetection Limit (fmol)Source
Tryptophan (Try)7.2 researchgate.net
Cystine ((Cys)₂)8.4 researchgate.net

These findings underscore the potential of acridine-based reagents in developing highly sensitive and quantitative analytical methods for biomolecules.

Mechanistic Investigations and Computational Studies

Reaction Mechanisms of Chemiluminescence

The emission of light from acridinium (B8443388) esters is the result of a chemical reaction that produces an electronically excited product. researchgate.net The general mechanism involves the reaction of the acridinium ester with an oxidant, typically hydrogen peroxide, in an alkaline environment. nih.gov This process leads to the formation of an excited-state N-methylacridone, which then decays to the ground state, releasing a photon of light. semanticscholar.orgmaterwin.com

The chemiluminescence reaction is initiated by the nucleophilic attack of a hydroperoxide anion (OOH⁻) on the electron-deficient C9 carbon atom of the acridinium ring. nih.govmdpi.com This initial addition is a crucial step in the pathway leading to light emission. acs.orgrsc.org The subsequent steps involve intramolecular cyclization to form a high-energy intermediate, which then decomposes to produce the light-emitting species. mdpi.com The concentration of the hydroperoxide anion, influenced by the pH of the medium, directly affects the kinetics and intensity of the chemiluminescent signal. semanticscholar.org

A key feature of the proposed chemiluminescence mechanism for acridinium esters is the formation of a highly strained, four-membered ring intermediate known as a dioxetanone or a dioxetane. researchgate.netnih.govresearchgate.net Following the initial attack of the hydroperoxide anion, a subsequent reaction, often involving a hydroxide (B78521) ion, leads to the formation of this unstable cyclic peroxide. nih.govmdpi.com The decomposition of the dioxetanone intermediate is a critical step that releases a significant amount of energy, leading to the formation of an electronically excited N-methylacridone. nih.govsemanticscholar.org While the formation of a dioxetanone intermediate has been a long-proposed mechanism, some theoretical studies have also suggested that the direct formation of the excited acridone (B373769) from the initial peroxide adduct could be an energetically favorable alternative. materwin.com

Hydrolytic Stability Studies of Acridinium Esters

Several factors influence the rate of hydrolysis of the ester bond in acridinium esters:

pH: Acridinium esters are generally stable in acidic solutions (pH < 4.8) but become increasingly susceptible to hydrolysis as the pH increases, especially in alkaline conditions. hbdsbio.com This hydrolysis is a "dark" reaction, meaning it does not produce light. hbdsbio.com

Temperature: Higher temperatures accelerate the rate of hydrolysis. hbdsbio.com

Molecular Structure: The electronic and steric properties of substituents on the acridinium ring and the phenyl ester group can significantly impact hydrolytic stability.

Electron-withdrawing groups on the phenyl ring can facilitate nucleophilic attack and decrease the stability of the ester. hbdsbio.com

Electron-donating groups , such as methyl groups, on the acridinium ring can increase stability, possibly due to steric hindrance. semanticscholar.orghbdsbio.com

Solvent: The choice of solvent is crucial. For instance, before labeling, acridinium esters with an activated N-hydroxysuccinimide (NHS) group should be dissolved in dry, non-protic solvents to prevent premature hydrolysis. hbdsbio.com

FactorEffect on Hydrolytic StabilityReference
Low pH (<4.8)High Stability hbdsbio.com
High pH (Alkaline)Low Stability (Increased Hydrolysis) hbdsbio.com
High TemperatureLow Stability (Increased Hydrolysis) hbdsbio.com
Electron-withdrawing groups on phenyl ringLow Stability hbdsbio.com
Electron-donating groups on acridine (B1665455) ringHigh Stability semanticscholar.orghbdsbio.com

Computational Chemistry in Mechanistic Elucidation

Computational chemistry, particularly quantum chemical methods, has become an indispensable tool for elucidating the complex mechanisms of acridinium ester chemiluminescence. nih.govmdpi.com These methods allow for the detailed investigation of reaction pathways, transition states, and intermediate structures that may be difficult to observe experimentally. acs.orgresearchgate.net

Density Functional Theory (DFT) has been widely used to study the chemiluminescence of acridinium esters. researchgate.netnih.govacs.orgresearchgate.net DFT calculations can provide valuable insights into:

Reaction Energetics: By calculating the free energies of reactants, intermediates, transition states, and products, DFT can help to determine the most probable reaction pathways for both the light-producing (chemiluminescent) and dark (non-chemiluminescent) reactions. nih.govmdpi.com

Transition State Geometries: DFT can be used to model the three-dimensional structures of the transition states, which are critical for understanding the kinetics of the reaction. acs.orgresearchgate.net For example, the transition state for the thermal decomposition of the dioxetanone intermediate is considered a rate-determining step. acs.orgresearchgate.net

Electronic Structure: DFT calculations provide information about the electronic distribution in the molecules, such as the location of electrophilic centers susceptible to nucleophilic attack. nih.gov

Excited States: Time-dependent DFT (TD-DFT) is employed to study the electronically excited states of the N-methylacridone product, which is essential for understanding the light-emission process. nih.govmdpi.com

Application of DFTKey Insights ProvidedReference
Reaction EnergeticsDetermination of favorable reaction pathways (chemiluminescent vs. dark) nih.govmdpi.com
Transition State AnalysisIdentification of rate-determining steps and elucidation of reaction kinetics acs.orgresearchgate.net
Electronic Structure AnalysisIdentification of reactive sites (e.g., electrophilic centers) nih.gov
TD-DFT CalculationsUnderstanding the nature of the light-emitting electronically excited state nih.govmdpi.com

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of acridine-based photocatalysts like Succinimidyl acridine-9-carboxylate. These computational studies offer deep insights into the photophysical and photochemical behaviors that govern their catalytic efficiency.

The electronic properties of acridine derivatives are significantly influenced by factors such as protonation and molecular geometry. rsc.org For instance, protonation can alter the distribution of electron density and stabilize the crystal structure through enhanced hydrogen bonding. rsc.org DFT calculations can model these effects, providing data on molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and predicting how these will change in different chemical environments. deepdyve.comresearchgate.net

The table below presents a selection of calculated electronic properties for related acridone derivatives, illustrating the type of data obtained through DFT and TD-DFT studies.

CompoundMethodBasis SetHOMO (eV)LUMO (eV)Energy Gap (eV)λmax (nm)
Verdoocridone ADFT/B3LYP-D36–311 + G(d,p)---313
Verdoocridone BDFT/B3LYP-D36–311 + G(d,p)---319.55
Paratrimerin CM05-2X6-311++G(3df, 3p)---334
Citrusinine-IM05-2X6-311++G(3df, 3p)---332

This table is for illustrative purposes and shows data for related acridone compounds to demonstrate the outputs of quantum chemical calculations. Specific values for this compound require direct computational analysis.

Photocatalytic Decarboxylation Pathways

Acridine-based photocatalysts, including esters like this compound, are effective in driving photocatalytic decarboxylation reactions. These reactions generate valuable radical intermediates from readily available carboxylic acids under mild, visible-light-mediated conditions. nih.govresearchgate.net The general mechanism involves the photoexcited acridine catalyst activating a carboxylic acid, often through a proton-coupled electron transfer (PCET) process, which leads to the release of carbon dioxide and the formation of a carbon-centered radical. nih.govnih.govrsc.org

In a radical relay mechanism, the photocatalytically generated radical participates in a cascade of reactions. Acridine photocatalysis enables the direct use of carboxylic acids without prior conversion to more reactive forms, such as redox-active esters. nih.govacs.org

This radical relay approach has been successfully applied to various transformations, including the construction of carbon-carbon and carbon-heteroatom bonds. nih.gov The efficiency of these systems is highlighted by quantum yields, with a reported yield of 0.42 for a dual acridine/copper-catalyzed decarboxylative conjugate addition. nih.gov

A significant application of acridine photocatalysis is the direct conversion of carboxylic acids into thiols, a functionality of great importance in medicinal and synthetic chemistry. chemrxiv.orgchemrxiv.org This transformation presents a challenge because free thiols can be incompatible with the alkyl radicals generated during decarboxylation. nih.govnih.gov

Recent methodologies have overcome this issue by employing a radical relay process. One successful strategy uses an acridine photocatalyst in conjunction with a thionocarbonate reagent that serves as a sulfur source. nih.govrsc.org The process begins with the photoexcited acridine reacting with the carboxylic acid to generate an alkyl radical via PCET and subsequent decarboxylation. nih.govrsc.org This radical is then trapped by the thionocarbonate reagent. A key feature of this system is the facile cleavage of an N–O bond within the reagent, which not only allows for the radical relay but also aids in the regeneration of the photocatalyst. nih.govnih.gov The desired thiol is then released upon a mildly basic workup. nih.gov

Another innovative, multimodal approach enables the direct synthesis of thiols from carboxylic acids and elemental sulfur. nih.govchemrxiv.orgchemrxiv.org This dual catalytic system uses the acridine photocatalyst in two distinct roles. First, in its singlet excited state, it facilitates the decarboxylative carbon-sulfur bond formation via a PCET mechanism. nih.gov Second, in its triplet excited state, it mediates the reductive cleavage of disulfide bonds through a hydrogen atom transfer (HAT) process involving a silane (B1218182). nih.govchemrxiv.orgchemrxiv.org Computational studies have shown that this HAT from the silane to the triplet acridine is both kinetically and thermodynamically favorable. chemrxiv.org This method provides a direct, preactivation-free route to a wide array of thiols from abundant starting materials. chemrxiv.orgchemrxiv.org

The table below summarizes key features of these photocatalytic conversion methods.

ConversionPhotocatalyst SystemKey Mechanistic StepsSubstrate Scope
Carboxylic Acids to ThiolsAcridine photocatalyst + Thionocarbonate reagentPCET-mediated decarboxylation, Radical trapping, N-O bond cleavage, Catalyst regenerationUnprotected acids
Carboxylic Acids to ThiolsAcridine photocatalyst + Elemental Sulfur + SilanePCET-mediated C-S bond formation, HAT-mediated disulfide cleavageDiverse carboxylic acids
Carboxylic Acids to Conjugate AdductsAcridine photocatalyst + Copper catalystPCET-mediated decarboxylation, Radical conjugate addition, Radical polar crossoverPrimary, secondary, and tertiary aliphatic acids

Advanced Acridine Chemistry and Future Research Frontiers

Engineering Acridinium (B8443388) Esters for Controlled Chemiluminescence

Acridinium esters are renowned chemiluminescent labels used extensively in clinical diagnostics. nih.govresearchgate.net The light-emitting reaction, triggered by alkaline hydrogen peroxide, produces an excited-state acridone (B373769) that releases energy as light. materwin.com The efficiency and characteristics of this light emission are not fixed; they can be precisely engineered by altering the molecular structure of the acridinium ester. This allows for the development of labels tailored to specific analytical needs, such as high-sensitivity immunoassays. nih.govresearchgate.net

The kinetics (speed of light emission) and intensity (total light output) of the acridinium ester chemiluminescence are highly dependent on the compound's chemical structure. cardiff.ac.uk Strategic modifications to both the acridine (B1665455) ring and the phenyl leaving group can dramatically alter these properties.

Early studies revealed that acridinium phenyl esters are significantly more luminescent than their simple alkyl ester counterparts. researchgate.netmaterwin.com Further research has focused on the effects of adding various substituent groups. The introduction of electron-donating groups, such as methoxy (B1213986) groups at the C-2 and/or C-7 positions of the acridine ring, has been shown to increase the total light output. nih.govmaterwin.com Conversely, modifying the phenyl leaving group can influence the kinetics of the light emission. cardiff.ac.uk For instance, the development of acridinium-9-thiocarboxylates and acridinium-9-(N-sulphonyl)carboxamides has led to labels with both higher light yields and faster emission kinetics compared to traditional carboxylates. nih.gov

The pH at which the chemiluminescence is optimal can also be shifted. Introducing methyl groups at various positions on the acridine ring can shift the ideal pH for strong light emission from neutral to more alkaline conditions. nih.govsemanticscholar.org This tunability is crucial for applications like the Hybridisation Protection Assay (HPA) for nucleic acid detection, where the optimal pH for discriminating between hybridized and unhybridized probes can be adjusted by selecting an appropriately substituted acridinium ester. cardiff.ac.uk

Structural ModificationEffect on ChemiluminescenceReference
Electron-donating methoxy groups at C-2 and/or C-7 of the acridine ringIncreased light output/quantum yield nih.govmaterwin.com
Methyl groups at various positions on the acridine ringShift of optimal pH for emission to more alkaline conditions nih.govsemanticscholar.org
Replacement of carboxylate with thiocarboxylate or N-sulphonyl)carboxamideHigher light yields and faster emission kinetics nih.gov
Phenyl ester leaving group (vs. alkyl ester)Increased luminescence researchgate.netmaterwin.com

Acridine Conjugates in Nucleic Acid Interaction Studies

The planar, tricyclic aromatic structure of acridine makes it an ideal candidate for interacting with nucleic acids. nih.gov Succinimidyl acridine-9-carboxylate is a key reagent in this area, as its amine-reactive succinimidyl ester group allows for the covalent attachment of the acridine core to other molecules, such as peptides or oligonucleotides. biotium.com These resulting "acridine conjugates" are powerful tools for probing the structure and function of DNA and RNA. biotium.comresearchgate.net

One of the primary modes of interaction between acridine derivatives and DNA is intercalation, where the flat acridine ring slips in between the stacked base pairs of the DNA double helix. nih.govnih.gov This binding can be studied using various techniques, including UV-Vis spectrophotometry, fluorescence spectroscopy, and isothermal titration calorimetry (ITC). nih.gov Upon intercalation, changes in the absorption spectra (hypochromism and red shifts) and a decrease in fluorescence emission intensity are typically observed. nih.gov

The efficiency of intercalation and the stability of the resulting complex are influenced by the substituents on the acridine ring. nih.gov Thermodynamic analysis through ITC provides detailed insights into the binding process, revealing that the formation of acridine-DNA complexes is generally an enthalpy-driven process. nih.gov Cisplatin (B142131) analogues that incorporate a 9-aminoacridine (B1665356) moiety demonstrate a more efficient mechanism for DNA binding compared to cisplatin alone, as shown in fluorescent intercalator displacement (FID) assays. nih.gov

Thermodynamic ParameterTypical Value Range for A9As-DNA BindingSignificance
Binding Constant (log(KA))2.59 to 5.50Indicates the strength of the binding affinity between the acridine derivative and DNA.
Gibbs Free Energy (ΔG)-7.51 to -6.75 kcal·mol⁻¹Negative values confirm the spontaneity of the intercalation process.
Enthalpy (ΔH)-11.58 to -3.83 kcal·mol⁻¹The negative enthalpy change indicates that the binding is an exothermic and enthalpy-driven process.
Entropy (TΔS)-4.83 to 3.68 kcal·mol⁻¹Represents the change in the system's disorder upon binding.

Data for N-substituted acridine-9-amines (A9As) binding to calf thymus DNA. nih.gov

Beyond the canonical double helix, acridine conjugates are being developed to target non-canonical DNA structures like G-quadruplexes (G4s). nih.govnih.gov G4s are four-stranded structures found in guanine-rich regions of the genome, such as telomeres and gene promoter regions, and are implicated in diseases like cancer. acs.org Small molecules that can selectively bind and stabilize these structures are of great interest as potential therapeutic agents and research tools. nih.govacs.org

The design strategy for G4-targeting ligands often involves using the acridine core to stack on the terminal G-tetrad, the planar arrangement of four guanine (B1146940) bases that forms the core of the G4 structure. nih.govacs.org By attaching variable substituents, such as peptides, to the acridine, it is possible to create conjugates that can discriminate between different types of G4 structures. nih.gov For example, acridine-peptide conjugates have been shown to bind to human telomeric G4s with sub-micromolar affinity. nih.gov Furthermore, certain vinyldiaminotriazine-acridine conjugates have been found to not only bind but also alkylate G4 DNA, significantly increasing the stability of the G4 structure. nih.gov

Bioconjugation for Targeted Systems

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule. This compound is an exemplary tool for bioconjugation due to its N-hydroxysuccinimide (NHS) ester functionality. This group reacts efficiently with primary amine groups on biomolecules like proteins and peptides to form stable amide bonds. biotium.com This reaction enables the targeted delivery and attachment of the acridine's chemiluminescent or fluorescent reporter group to specific sites within a biological system. researchgate.net

The high quantum yields and sensitivity of acridinium esters make them exceptional labels for biomarker discovery, particularly in the context of immunoassays. researchgate.net In this application, an antibody or antigen is labeled with an acridinium ester. The resulting conjugate is then used in an assay where the amount of light produced upon reaction is directly proportional to the amount of the target biomarker present. This technology allows for the detection of biomarkers at attomole (10⁻¹⁸ mole) concentrations. researchgate.netmaterwin.com

The development of high light output labels, such as those with methoxy substitutions on the acridine ring, has been instrumental in improving the sensitivity of both competitive and sandwich-type immunoassays. nih.govmaterwin.com Furthermore, the versatility of the acridine structure allows for the creation of novel fluorescent probes for various diagnostic purposes. For instance, acridone-based dyes have been developed for specifically staining and tracking lipid droplets, which can help distinguish between cancerous and normal cells. nih.gov Similarly, other acridine-based fluorescent sensors have been synthesized for monitoring specific analytes in biological and environmental samples. nih.gov The ability to conjugate these acridine-based labels to targeting moieties via chemistry enabled by succinimidyl esters is fundamental to their function in modern biomarker discovery. researchgate.netbiotium.com

Novel Diagnostic Tools

The inherent fluorescence and DNA intercalation capabilities of the acridine ring have made its derivatives powerful tools in the development of novel diagnostic systems. nih.gov These compounds can be engineered to act as highly selective probes for biomolecules and to monitor metabolic events in real-time.

Researchers have developed acridone-based fluorescent molecular probes that exhibit significant changes in fluorescence upon interacting with adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP). nih.gov Given that ATP is the primary energy currency of the cell and ADP is a product of its expenditure, the ability to selectively detect these molecules is crucial for monitoring various metabolic processes and cellular energy states. nih.gov

Furthermore, the acridine scaffold has been instrumental in creating imaging agents for neurodegenerative disorders. For the diagnosis of conditions like Alzheimer's disease, radio-iodinated acridine derivatives have been developed. rsc.org These compounds show a high affinity for the β-amyloid (Aβ) aggregates that are hallmarks of the disease. rsc.org In experimental settings using brain slices from transgenic mice, specific derivatives like 6-iodo-2-methoxy-9-methylaminoacridine and 2,9-dimethoxy-6-iodoacridine have shown significant promise as potential agents for imaging amyloid plaques in the living brain. rsc.org

Integration with Nanoarchitectonics for Biological Probes

Nanoarchitectonics, the science of designing functional material systems on a nanometer scale, offers new avenues for enhancing the properties of biological probes. The integration of acridine derivatives into nano-sized structures can lead to novel functionalities and improved performance.

A compelling example is the synthesis of photoactive compounds derived from the 9-amidoacridine chromophore. nih.gov Studies have shown that these derivatives can exhibit vastly different self-aggregation properties in aqueous environments. One such derivative demonstrates a strong tendency to form nano-sized aggregates, while a closely related compound remains non-aggregating. nih.gov These nano-aggregates were found to possess a notable antiproliferative activity against hepatoma cells even in the dark, a property not observed in the non-aggregating counterpart. nih.gov Conversely, the non-aggregating compound showed phototoxicity upon irradiation due to the production of singlet oxygen, a feature that was absent in the aggregated form. nih.gov This demonstrates how nano-scale self-assembly can fundamentally alter the biological and photochemical behavior of acridine compounds, opening up possibilities for creating probes and therapeutic agents with switchable or distinct modes of action.

Exploration of Structure-Activity Relationships in Acridine-Based Compounds Beyond Biological Efficacy

While the structure-activity relationship (SAR) of acridine derivatives is extensively studied for biological efficacy—primarily as anticancer agents that act as DNA intercalators and topoisomerase inhibitors—there is a growing body of research exploring their utility in other fields, such as materials science and analytical chemistry. mdpi.comresearchgate.netnih.gov These investigations focus on how the chemical structure of acridines influences their physical and chemical properties for non-therapeutic applications.

A significant area of this research is in corrosion inhibition. Acridine and its derivatives have been identified as effective corrosion inhibitors for various metals and alloys, including carbon steel and zinc-coated steel, in acidic environments. nih.gov The mechanism involves the adsorption of the planar acridine molecules onto the metal surface, forming a protective barrier. nih.gov The efficiency of this inhibition is dependent on the compound's concentration and its molecular structure. Thermodynamic studies indicate that this adsorption is a spontaneous process. nih.gov

Beyond corrosion, acridine-based compounds have been developed as chemosensors. For instance, acridine-based thiosemicarbazones have been engineered for the selective recognition of fluoride (B91410) ions, which are biologically and environmentally important. nih.gov

The principles of SAR established in medicinal chemistry often provide a valuable starting point for these non-biological applications. Factors such as the planarity of the acridine ring, the nature and position of substituents (e.g., electron-donating or electron-withdrawing groups), and the presence of linkers all play a critical role. rsc.orgnih.govnih.gov For example, the π-π stacking interactions that drive DNA intercalation are also relevant for the adsorption of acridines onto metal surfaces. mdpi.com Similarly, the substituents that modulate the electronic properties of the acridine ring to enhance DNA binding affinity or enzyme inhibition can also be tuned to optimize its performance as a sensor or a corrosion inhibitor. mdpi.comnih.gov The study of how specific structural modifications affect properties like adsorption kinetics, fluorescence quenching upon ion binding, and material stability represents an important frontier in advanced acridine chemistry.

Q & A

Q. What are the key synthetic routes for preparing succinimidyl acridine-9-carboxylate derivatives, and how do reaction conditions influence yield?

this compound derivatives are typically synthesized via esterification of acridine-9-carboxylic acid chloride with phenol or substituted phenols in anhydrous solvents like dichloromethane. The presence of a base (e.g., N,N-diethylaniline) facilitates deprotonation of the phenolic hydroxyl group, enhancing nucleophilic attack on the carbonyl carbon of the acid chloride . Reaction temperature and solvent polarity significantly affect crystallinity and purity, with lower temperatures favoring controlled esterification .

Q. How can X-ray crystallography resolve structural ambiguities in acridine-9-carboxylate derivatives?

Single-crystal X-ray diffraction reveals precise bond lengths, dihedral angles, and intermolecular interactions. For example, phenyl acridine-9-carboxylate exhibits a dihedral angle of 6.4° between the acridine and phenyl rings, with π–π stacking (centroid distances: ~3.7–3.8 Å) stabilizing crystal packing . Such data validate computational models and inform steric/electronic effects in derivative design .

Q. What analytical techniques are critical for characterizing this compound stability in solution?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) monitors hydrolytic degradation, while nuclear magnetic resonance (NMR) tracks structural integrity under varying pH. For instance, succinimidyl esters are prone to hydrolysis at alkaline pH (>8.0), necessitating buffered solutions (pH 6.5–7.5) for storage .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the chemiluminescent properties of 9-(phenoxycarbonyl)-10-methylacridinium salts?

Alkyl substituents (e.g., 2,6-dimethylphenyl) increase steric bulk, altering the dihedral angle between the acridine and phenyl moieties (30.0–37.7° vs. 6.4° in unsubstituted derivatives). This distortion modulates electron density on the acridinium core, enhancing chemiluminescence quantum yields by ~20% in alkylated derivatives .

Q. What methodologies resolve contradictions in reported crystallographic data for acridine-9-carboxylate derivatives?

Discrepancies in bond angles (e.g., carboxyl group twist: 58.0–83.6°) arise from polymorphism or solvent effects. Redundant data collection (multiple crystals) and Hirshfeld surface analysis differentiate intrinsic molecular geometry from packing artifacts . For example, Ag(I) coordination polymers show Ag–O/N bond lengths varying by 0.3 Å due to ligand disorder .

Q. How can metal coordination enhance the functionality of acridine-9-carboxylate derivatives?

Acridine-9-carboxylate acts as a bifunctional ligand (carboxylate O and acridine N donors) in metal-organic frameworks (MOFs). For Ag(I) complexes, trigonal planar coordination (Ag–O: 2.158–2.499 Å; Ag–N: 2.844–3.348 Å) generates 2D layers stabilized by π–π interactions. Such structures are promising for luminescent sensors or catalytic substrates .

Q. What experimental strategies mitigate thiazine rearrangement in maleimide-conjugated acridine derivatives?

Thiazine isomerization occurs via nucleophilic attack on the succinimide carbonyl under alkaline conditions. Maintaining pH <7.0 during conjugation and using short reaction times (<1 h) preserves the succinimidyl thioether structure. MS/MS fragmentation patterns (e.g., absence of 406.11 Da fragments) confirm successful suppression of rearrangement .

Methodological Guidance

Q. How to design experiments assessing intermolecular interactions in acridine-9-carboxylate crystals?

  • Crystallization: Use slow evaporation in dichloromethane/hexane to grow high-quality single crystals .
  • Data Collection: Employ synchrotron radiation for high-resolution (<0.8 Å) X-ray datasets to resolve disorder (e.g., Ag(I) site occupancy: 73% vs. 27% ).
  • Analysis: Utilize software (e.g., PLATON) to identify C–H···π (3.3–3.5 Å) and π–π interactions, correlating them with thermal stability .

Q. What statistical approaches validate reproducibility in chemiluminescence assays using acridinium derivatives?

  • Dose-Response Curves: Fit data to a four-parameter logistic model (IC50 ± SEM) to quantify signal linearity.
  • Error Analysis: Apply Grubbs’ test to exclude outliers in triplicate measurements, ensuring <5% CV for intra-assay precision .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.